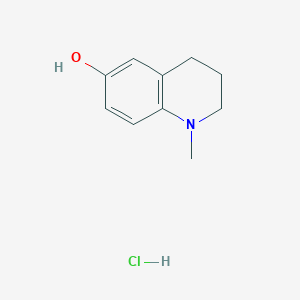

![molecular formula C18H15Cl2NO2S B3008731 1-(3,5-二氯苯基)-2-甲基-5-[4-(甲磺酰)苯基]-1H-吡咯 CAS No. 338749-74-9](/img/structure/B3008731.png)

1-(3,5-二氯苯基)-2-甲基-5-[4-(甲磺酰)苯基]-1H-吡咯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

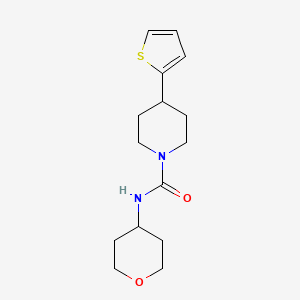

The compound 1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the 2-chloroethyl and 2-phenylsulfonylethyl moieties have been used as protecting groups for the pyrrole nitrogen atom, which can be attached under phase transfer conditions or homogeneous solution conditions . Another synthesis approach involves a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, as demonstrated in the synthesis of a penta-substituted pyrrole derivative . Additionally, the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols leads to the formation of new 1-(arylsulfonyl)pyrrolidines .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be characterized using various spectroscopic techniques such as NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Computational studies using density functional theory (DFT) can also predict the spectral and geometrical data of these compounds, with good correlations found between experimental and predicted data .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. The protecting groups such as the 2-chloroethyl group can be deprotected through efficient sequences involving the formation of N-vinyl compounds and subsequent degradation . The 2-phenylsulfonylethyl group can be excised by a reverse Michael reaction . Furthermore, the reactivity of pyrrole derivatives with phenols to form arylsulfonylpyrrolidines under mild conditions has been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be influenced by the substituents on the phenyl rings. For example, the introduction of lipophilic substituents can affect the antimycobacterial activity of these compounds . The electrochemical study of a new pyrrole derivative showed good inhibition efficiency on steel surfaces, indicating potential applications in corrosion inhibition . The antibacterial and antifungal activities of synthesized pyrrole derivatives have also been evaluated, suggesting their potential in pharmaceutical applications .

科学研究应用

晶体结构和分子构象

- 晶体结构分析:研究深入探究了相关吡咯化合物的晶体结构,揭示了键长、分子构象和分子间相互作用等细节。例如,对类似化合物的研究显示了特定的角度和氢键模式,提供了对这些分子的结构特征的见解 (徐、盛、何和何,2009)。

生物和抗菌活性

- 抗分枝杆菌特性:与本化合物类似的吡咯衍生物已被评估其对结核分枝杆菌的活性。已经研究了吡咯核上的苯环取代对其抗分枝杆菌活性的影响 (比亚瓦、波雷塔、波塞、德洛古、萨迪、梅莱杜、马内蒂、德罗西和博塔,2008)。

化学合成和表征

- 新型合成方法:研究重点是开发合成吡咯衍生物的新方法,包括与 1-(3,5-二氯苯基)-2-甲基-5-[4-(甲磺酰)苯基]-1H-吡咯相似的变体。这些方法旨在创建具有潜在生物活性的化合物并探索其化学性质 (萨加尔、哈尔沙、雅蒂拉詹、兰加帕、拉索尔和格莱德威尔,2017)。

QSAR 研究

- 定量构效关系 (QSAR):已经对相关的吡咯衍生物进行了研究,以了解其分子结构和生物活性之间的关系。这些 QSAR 研究有助于根据其结构特征预测新化合物的有效性 (威尔克森、加尔布雷思、甘斯-布朗斯、格拉布、休斯、贾菲、肯尼、克尔和王,1994)。

药物化学和药理学

- 合成用于制药应用:对与 1-(3,5-二氯苯基)-2-甲基-5-[4-(甲磺酰)苯基]-1H-吡咯在结构上相似的化合物的研究已转向合成和表征用于制药的化合物。这包括探索它们作为抗菌剂或抗肿瘤剂的潜力 (斯鲁尔,2019)。

化学和物理性质

- 化学反应和物理性质分析:研究探索了涉及吡咯衍生物的化学反应,例如磺化反应,以及它们的物理性质。这些研究对于了解这些化合物在各个领域的反应性和潜在应用至关重要 (贝茨、皮卡德和陈,1994)。

机电和电化学性质

- 电化学分析:一些研究致力于了解吡咯衍生物的电化学性质,这可能对材料科学和电子学等领域产生影响。这些研究通常涉及检查这些化合物的电子转移过程和电致变色行为 (希尔德布兰特、沙尔施密特和朗,2011)。

农业应用

- 除草剂活性:已经对吡咯衍生物在农业中的应用进行了调查,重点是它们作为除草剂的潜力。例如,研究已经检验了这些化合物对不同植物物种的植物毒性作用,提供了对其在杂草管理中使用的见解 (大和、藤咲和田中,2005)。

未来方向

属性

IUPAC Name |

1-(3,5-dichlorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO2S/c1-12-3-8-18(13-4-6-17(7-5-13)24(2,22)23)21(12)16-10-14(19)9-15(20)11-16/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFUXJJQVLRUNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=CC(=C2)Cl)Cl)C3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

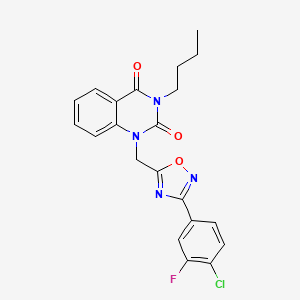

![2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3008652.png)

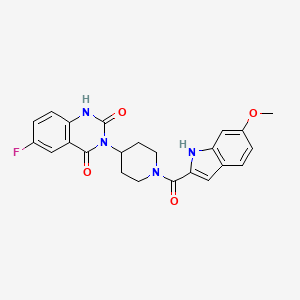

![6-Cyclopropyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008655.png)

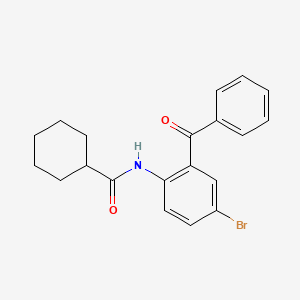

![2-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3008657.png)

![3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008658.png)

![3-(4-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008666.png)